molecular formula C19H19NO4 B557661 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid CAS No. 186320-19-4

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid

Cat. No.: B557661
CAS No.: 186320-19-4
M. Wt: 325.4 g/mol
InChI Key: BMUDOYSTGJHGNI-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is a derivative of alanine, an amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which helps in the stepwise construction of peptides by protecting the amino group during synthesis.

Mechanism of Action

Target of Action

The compound, also known as “fmoc-dl-beta-aminoisobutyric acid”, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in the metabolism of glucose and organic acids. The primary targets of this compound are likely to be the same as those of alanine, including various enzymes and transport proteins involved in these metabolic pathways.

Mode of Action

It could potentially bind to enzymes and transport proteins, influencing their function and altering metabolic processes .

Biochemical Pathways

The compound, being an alanine derivative, may affect the same biochemical pathways as alanine. These include the glucose-alanine cycle, where alanine is converted to pyruvate for glucose production, and the citric acid cycle, where it can be used as a source of energy .

Pharmacokinetics

This includes absorption in the gut, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

Result of Action

The compound’s action at a molecular and cellular level is likely to involve alterations in metabolic processes due to its interaction with enzymes and transport proteins. This could potentially influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and individual-specific factors such as age, sex, health status, and genetic makeup .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process involves crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid is unique due to its specific structure derived from alanine, making it particularly useful in the synthesis of peptides that require an alanine residue. Its stability and ease of removal of the Fmoc group also make it a preferred choice in peptide synthesis .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDOYSTGJHGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394532
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186320-19-4
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186320-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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